FETNIM-Precursor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FETNIM-Precursor, also known as 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-2,3-butanediol, is a compound used in the synthesis of 18F-Fluoroerythronitroimidazole (FETNIM). FETNIM is a radiopharmaceutical used as a marker for tumor hypoxia in positron emission tomography (PET) imaging. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can affect the efficacy of treatments like radiotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FETNIM involves a nucleophilic reaction between 18F-fluoride and a tosylated precursor, followed by the hydrolysis of the protecting group. The precursor is prepared by tosylation of the corresponding alcohol, which is then subjected to nucleophilic substitution with 18F-fluoride .

Industrial Production Methods: In an industrial setting, the production of FETNIM-Precursor involves the large-scale synthesis of the tosylated precursor, followed by its reaction with 18F-fluoride under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Nucleophilic Substitution: The primary reaction involved in the synthesis of FETNIM is the nucleophilic substitution of the tosyl group by 18F-fluoride.

Hydrolysis: The hydrolysis of the protecting group is another crucial step in the synthesis process

Common Reagents and Conditions:

Reagents: 18F-fluoride, tosylated precursor, hydrolyzing agents.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity

Major Products:

Applications De Recherche Scientifique

FETNIM-Precursor and its derivative, FETNIM, have several scientific research applications:

Chemistry: Used in the synthesis of radiopharmaceuticals for imaging purposes.

Biology: Helps in studying the hypoxic conditions in biological tissues.

Medicine: Used in PET imaging to detect and quantify tumor hypoxia, aiding in the diagnosis and treatment planning for cancer patients.

Industry: Employed in the production of radiopharmaceuticals for medical imaging

Mécanisme D'action

FETNIM works by targeting hypoxic tumor cells. The compound is taken up by cells under low oxygen conditions and undergoes metabolic trapping, which allows it to accumulate in hypoxic regions. This accumulation can be detected using PET imaging, providing valuable information about the extent and severity of tumor hypoxia .

Comparaison Avec Des Composés Similaires

- Fluoromisonidazole (FMISO)

- Fluoroazomycin arabinoside (FAZA)

- Fluoroetanidazole (FETA)

Comparison:

- Hydrophilicity: FETNIM is more hydrophilic compared to FMISO, leading to faster renal clearance and lower liver uptake .

- Tumor Uptake: FETNIM shows a positive correlation between tumor blood flow and initial tumor uptake, which is different from other hypoxia markers .

- Metabolic Trapping: FETNIM exhibits low peripheral metabolism and possible metabolic trapping in hypoxic tumor tissue, making it a reliable marker for PET imaging .

FETNIM-Precursor stands out due to its unique properties, such as rapid clearance and effective targeting of hypoxic tumor cells, making it a valuable tool in the field of medical imaging and cancer research.

Propriétés

IUPAC Name |

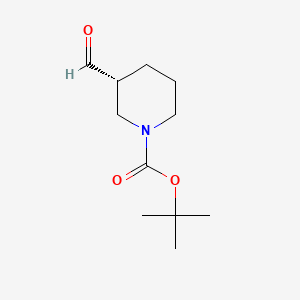

[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGOOYYSZCDVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)

![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)